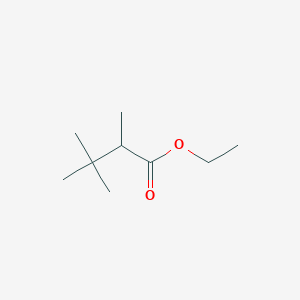
Butanoic acid, 2,3,3-trimethyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2,3,3-trimethyl, ethyl ester is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from butanoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be synthesized through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3,3-trimethyl, ethyl ester primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Butanoic acid, 2,3,3-trimethyl, ethyl ester is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of butanoic acid, 2,3,3-trimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of butanoic acid and ethanol. The ester can also participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol.
Comparison with Similar Compounds
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be compared with other esters such as:
Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester: Similar in structure but with an additional ethyl group.
Butanoic acid, 3-methyl-, ethyl ester: Differing in the position and number of methyl groups.
Butanoic acid, 2,3-dimethyl-, ethyl ester: Differing in the number of methyl groups.
These similar compounds share some chemical properties but differ in their physical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2,3,3-trimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-11-8(10)7(2)9(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVJFUOVLJSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335196 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60302-32-1 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














